BenchChemオンラインストアへようこそ!

(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid

β-strand mimicry peptide conformation NMR spectroscopy

(2R,3S)-2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid (CAS 135268-35-8) is a non-proteinogenic, fluorinated β-hydroxy-α-amino acid belonging to the 4,4,4-trifluorothreonine (CF₃-Thr) family. It features two chiral centers ((2R,3S), also referred to as the allo configuration) and a trifluoromethyl group that imparts strong electron-withdrawing character, enhanced lipophilicity, and metabolic stability relative to natural L-threonine.

Molecular Formula C4H6F3NO3
Molecular Weight 173.09 g/mol
Cat. No. B13092137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid
Molecular FormulaC4H6F3NO3
Molecular Weight173.09 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)O)(C(=O)O)N
InChIInChI=1S/C4H6F3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2+/m1/s1
InChIKeyITYVCUQVLKIGEY-NCGGTJAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-2-Amino-4,4,4-trifluoro-3-hydroxybutanoic Acid: A CF₃-Threonine Building Block for Conformationally Controlled Peptide Design, Enzyme Inhibition, and Stereoselective Synthesis


(2R,3S)-2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid (CAS 135268-35-8) is a non-proteinogenic, fluorinated β-hydroxy-α-amino acid belonging to the 4,4,4-trifluorothreonine (CF₃-Thr) family. It features two chiral centers ((2R,3S), also referred to as the allo configuration) and a trifluoromethyl group that imparts strong electron-withdrawing character, enhanced lipophilicity, and metabolic stability relative to natural L-threonine [1][2]. The compound serves as a versatile chiral building block for peptidomimetic design, ¹⁹F NMR probe development, and enzyme inhibitor discovery, with demonstrated utility in stabilizing extended peptide β-strand conformations and disrupting pathogenic protein–protein interactions [1].

Why (2R,3S)-2-Amino-4,4,4-trifluoro-3-hydroxybutanoic Acid Cannot Be Replaced by Natural Threonine or Other Fluorinated Analogs


The (2R,3S) stereochemistry and the CF₃ substituent of this compound produce conformational and electronic effects that are absent in natural L-threonine, its (2S,3S)-CF₃-Thr diastereomer, and singly fluorinated analogs such as 4-fluoro-L-threonine. The CF₃ group's strong electron-withdrawing character induces distinct backbone dihedral angle preferences, alters hydrogen-bonding networks, and provides a unique ¹⁹F NMR spectroscopic handle, while the (2R,3S) configuration determines side-chain orientation and biological recognition [1][2]. Substituting the target compound with any of these alternatives leads to loss of the specific conformational stabilization, aggregation inhibition potency, or stereochemical fidelity required in applications such as β-strand mimicry, enzyme inhibition, or enantioselective synthesis of complex peptidomimetics [3][4].

Quantitative Differentiation of (2R,3S)-2-Amino-4,4,4-trifluoro-3-hydroxybutanoic Acid: Head-to-Head Evidence Against Natural and Fluorinated Comparators


CF₃-Threonine Increases β-Strand Conformational Propensity by 0.2–1.6 Hz over Serine and Threonine in Pentapeptide Models

Replacement of the central residue in pentapeptide Ac-Ala-Val-X-Val-Leu-OMe from Ser (³JHN-Hα = 7.5 Hz) to Thr (8.4 Hz) to (2S,3R)-CF₃-Thr (9.1 Hz Boc-protected) or (2S,3S)-CF₃-Thr (8.6 Hz Boc-protected) progressively increases the vicinal ³JHN-Hα coupling constant, reflecting a shift toward more extended backbone φ dihedral angles characteristic of β-strand geometry [1]. The ³JHN-Hα values for CF₃-Thr analogs (8.6–9.1 Hz) are systematically higher than the coil library averages for Ala, Leu, and Val (6.1, 7.0, and 7.5 Hz, respectively) [1].

β-strand mimicry peptide conformation NMR spectroscopy

CF₃-Threonine Pentapeptides Reduce Aβ₁₋₄₂ Fibril Fluorescence by 60% vs. 22% for Threonine at 10:1 Ratio

In a thioflavin-T (ThT) fluorescence fibrillization assay against Aβ₁₋₄₂ peptide (10 µM), N-deprotected pentapeptides containing (2S,3R)-CF₃-Thr (3b) and (2S,3S)-CF₃-Thr (4b) reduced the fluorescence plateau after 40 h by approximately 60% at a 10:1 compound/Aβ₁₋₄₂ ratio. The Thr-containing analog (2b) achieved only a 22% reduction, the Ser-containing analog (1b) was inactive, and none of the Boc-protected analogs showed activity [1].

amyloid aggregation inhibition Alzheimer's disease protein-protein interaction disruption

CF₃-Threonine Induces Conformationally Distinct Enkephalin-Derived Hexapeptides by NMR, Unlike Native Threonine

Incorporation of (2S,3S)-4,4,4-trifluorothreonine (F₃-Thr) in place of Thr in the enkephalin-derived hexapeptide Tyr-D-Ser-Gly-Phe-Leu-Thr (DSLET) produced an unambiguous conformational alteration, evidenced by systematic differences in ¹H, ¹³C, and ¹⁹F NMR chemical shifts, coupling constants, and NOE patterns compared with the native Thr-containing peptide [1]. The strong electron-withdrawing effect of the CF₃ group altered both local backbone geometry and long-range through-space interactions, as confirmed by heteronuclear ¹H–¹⁹F NOE experiments [1].

peptide conformational control 19F NMR probe opioid peptide design

Enantiopure Synthesis Achieves 51% Overall Yield and 99% Diastereopurity for (2R,3S)-4,4,4-Trifluoro-allo-threonine

A practical seven-step synthesis of enantiopure (2R,3S)-4,4,4-trifluoro-allo-threonine was developed using a chiral oxazolidinone auxiliary and an α,β-unsaturated lactone intermediate. Asymmetric hydride reduction proceeded with 99% diastereopurity (de), and the fully deprotected amino acid was obtained in 51% overall yield [1]. This represents a significant improvement over earlier methods: Sting and Seebach (1996) reported overall yields ranging from only 10 to 50% for related CF₃-amino acids via dioxanone chemistry [2], while Soloshonok et al. (1993) achieved >95% de for the (2S,3S)-diastereomer using nickel(II) complex-mediated condensation [3].

asymmetric synthesis chiral building block fluorinated amino acid procurement

β-Trifluorothreonine Functions as an Inhibitor of Serine Hydroxymethyltransferase (SHMT), a Cancer Chemotherapy Target

The BRENDA enzyme database catalogs β-trifluorothreonine as a documented inhibitor of serine hydroxymethyltransferase (SHMT; EC 2.1.2.1), a key enzyme in one-carbon metabolism and a recognized target for cancer chemotherapy [1]. The inhibitory activity arises from the compound's structural mimicry of the native substrate L-threonine, with the CF₃ group providing enhanced binding through fluorine-mediated interactions not available to natural threonine. Although specific Ki values for this compound against human SHMT isoforms are not publicly disclosed in primary literature, the ligand entry (BRENDA ID 13270) confirms its validated role as an enzyme inhibitor in the threonine/SHMT pathway [1].

serine hydroxymethyltransferase inhibition cancer metabolism one-carbon metabolism

Intrinsic ¹⁹F NMR Probe Capability: CF₃-Threonine Enables Background-Free Conformational and Interaction Analysis

All 4,4,4-trifluorothreonine stereoisomers contain a trifluoromethyl group that serves as an intrinsic ¹⁹F NMR probe, enabling background-free detection in complex biological milieus [1][2]. In the Xu et al. (2017) study, heteronuclear ¹H–¹⁹F HOESY experiments were used to confirm side-chain spatial relationships and validate conformational assignments for CF₃-Thr-containing pentapeptides [1]. Kitamoto et al. (2008) similarly leveraged ¹⁹F NMR to characterize the conformational impact of CF₃-Thr substitution in enkephalin-derived peptides [2]. Natural L-threonine, L-serine, and 4-fluoro-L-threonine (which contains only a single fluorine at the γ-position) lack the equivalent CF₃ ¹⁹F signal intensity and chemical shift dispersion provided by the trifluoromethyl group [3].

19F NMR spectroscopy protein-ligand interactions peptide conformational analysis

High-Impact Application Scenarios for (2R,3S)-2-Amino-4,4,4-trifluoro-3-hydroxybutanoic Acid in Drug Discovery and Chemical Biology


Design of β-Strand Mimetic Peptidomimetics Targeting Amyloid Aggregation

Based on the 60% Aβ₁₋₄₂ aggregation inhibition achieved by CF₃-Thr pentapeptides vs. 22% for Thr analogs (Section 3, Evidence 2), the (2R,3S)-configured compound is ideally suited as a central residue in β-strand mimetic inhibitors of amyloidogenic protein–protein interactions. Its ³JHN-Hα coupling constants of 8.6–9.1 Hz (Section 3, Evidence 1) confirm extended backbone geometry preferred for β-sheet edge-strand binding. Procurement should specify the (2R,3S) allo configuration for projects where side-chain orientation must match D-amino acid-containing β-hairpin templates, noting that the diastereomeric (2S,3S) form yields a slightly lower coupling constant (8.6 Hz vs. 9.1 Hz for Boc-protected forms) and may produce different face selectivity in β-sheet recognition [1].

¹⁹F NMR-Based Conformational Screening and Ligand-Binding Assays

The CF₃ group's three equivalent ¹⁹F nuclei provide a high-sensitivity NMR probe for monitoring peptide and protein conformational changes without isotopic labeling (Section 3, Evidence 6). (2R,3S)-2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid is the preferred choice for ¹⁹F NMR studies requiring the allo stereochemistry, as demonstrated by heteronuclear ¹H–¹⁹F HOESY experiments that directly map through-space contacts between the CF₃ group and neighboring protons [1][2]. This application is inaccessible to L-threonine and monofluorinated analogs, which lack the CF₃ reporter.

Chiral Building Block for Enantioselective Synthesis of Fluorinated Pharmaceuticals

With a validated synthesis achieving 99% diastereomeric purity and 51% overall yield (Section 3, Evidence 4), the (2R,3S) isomer is the optimal starting material for constructing fluorinated peptide drugs, protease inhibitors, and β-hydroxy-α-amino acid-containing natural product analogs that require the allo configuration. The reproducible, scalable route [3] ensures consistent quality for medicinal chemistry campaigns, while the CF₃ group enhances metabolic stability against oxidative degradation compared with methyl-bearing threonine.

Serine Hydroxymethyltransferase (SHMT) Inhibitor Lead Optimization for Cancer Therapeutics

The documented SHMT inhibition by β-trifluorothreonine (Section 3, Evidence 5) positions this compound as a starting scaffold for developing next-generation SHMT inhibitors targeting one-carbon metabolism in cancer. The (2R,3S) stereochemistry may confer isoform selectivity advantages over the (2S,3S) diastereomer; researchers should procure both diastereomers for comparative structure–activity relationship profiling against human cytosolic SHMT (SHMT1) and mitochondrial SHMT (SHMT2) [4].

Quote Request

Request a Quote for (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.